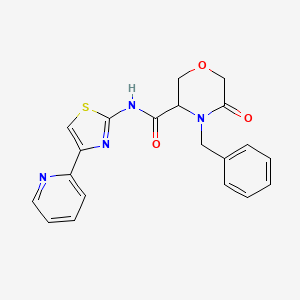

4-benzyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)morpholine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-benzyl-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c25-18-12-27-11-17(24(18)10-14-6-2-1-3-7-14)19(26)23-20-22-16(13-28-20)15-8-4-5-9-21-15/h1-9,13,17H,10-12H2,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOPLWJKYXRQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)morpholine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Morpholine Ring Formation: The morpholine ring is often constructed through the reaction of diethanolamine with a suitable halogenated compound.

Coupling Reactions: The benzyl group and the pyridine moiety are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of the carboxylic acid derivative with an amine in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.

Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are employed under various conditions, often in the presence of catalysts.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohol derivatives of the morpholine ring.

Substitution: Various substituted thiazole and pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-benzyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)morpholine-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biological Studies: The compound is used in studies exploring its effects on cellular processes, including its potential as an anticancer or antimicrobial agent.

Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.

Industrial Applications:

Wirkmechanismus

The mechanism of action of 4-benzyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The thiazole and pyridine rings are particularly important for binding interactions, while the morpholine ring can influence the compound’s overall conformation and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-benzyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)morpholine-3-carboxamide: can be compared with other thiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole and a pyridine ring in the same molecule allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Biologische Aktivität

4-benzyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)morpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 394.4 g/mol

- CAS Number : 1351582-01-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been noted for its ability to inhibit certain enzymes, particularly carbonic anhydrases (CAs). For instance, related compounds have shown significant inhibition against carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. The IC values for CA IX inhibition range from 10.93 nM to 25.06 nM, indicating potent activity compared to other isoforms like CA II (IC = 1.55–3.92 μM) .

Enzyme Inhibition

Research indicates that derivatives of the compound exhibit strong inhibitory effects on carbonic anhydrases, which play a crucial role in cellular pH regulation and are often overexpressed in cancer cells. The selectivity for CA IX over CA II suggests potential therapeutic applications in oncology.

Apoptosis Induction

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The increase in annexin V-FITC positive cells indicates a significant apoptotic effect, with a reported increase from 0.18% to 22.04% compared to control groups . This suggests that the compound may be effective in targeting cancer cell survival pathways.

Data Tables

| Activity | IC | Cell Line | Effect |

|---|---|---|---|

| CA IX Inhibition | 10.93 – 25.06 nM | - | Strong inhibition |

| CA II Inhibition | 1.55 – 3.92 μM | - | Moderate inhibition |

| Apoptosis (MDA-MB-231) | - | MDA-MB-231 | Induces apoptosis by 22-fold |

Case Studies

- Study on Apoptosis Induction : A study focused on the effects of related thiazolone derivatives showed significant apoptosis induction in MDA-MB-231 cells, emphasizing the role of these compounds as potential anticancer agents .

- Enzyme Selectivity Assessment : Another investigation assessed the selectivity of various benzenesulfonamide derivatives against CAs, highlighting the promising selectivity profile of compounds similar to this compound for CA IX over CA II, which could lead to reduced side effects when used therapeutically .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-benzyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)morpholine-3-carboxamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling morpholine-3-carboxylic acid derivatives with functionalized thiazole precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen .

- Intermediate monitoring : Thin-layer chromatography (TLC) with UV visualization and spectroscopic validation (e.g., ¹H NMR for structural confirmation) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Employ a combination of:

- Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; IR spectroscopy for functional group verification (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of 3D structure if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) if the compound contains motifs resembling ATP-competitive inhibitors .

- Cell viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria or fungal strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Core modifications : Introduce substituents to the benzyl group (e.g., halogenation for lipophilicity) or pyridyl-thiazole moiety (e.g., methoxy groups for H-bonding) .

- Bioisosteric replacement : Replace the morpholine ring with piperazine or thiomorpholine to alter pharmacokinetics .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2, followed by synthesis of prioritized analogs .

Q. What strategies resolve contradictions in biological data across different experimental models?

- Methodological Answer :

- Model standardization : Replicate assays in orthogonal systems (e.g., 2D vs. 3D cell cultures) to confirm activity .

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

- Pharmacokinetic analysis : Assess metabolic stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. How can computational chemistry predict metabolic liabilities of this compound?

- Methodological Answer :

- Metabolism prediction : Tools like Schrödinger’s ADMET Predictor or MetaSite to identify vulnerable sites (e.g., morpholine ring oxidation or thiazole hydrolysis) .

- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. What analytical methods are critical for assessing stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC-UV analysis to track degradation products .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

Data Interpretation and Optimization

Q. How to address low solubility in aqueous buffers during biological testing?

- Methodological Answer :

- Formulation optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based encapsulation .

- Salt formation : React with hydrochloric or acetic acid to improve crystallinity and dissolution .

Q. What techniques elucidate the mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify pathway perturbations .

- Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to map protein targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.